Cas no 38440-12-9 (1-(3-chloro-4-fluorophenyl)butane-1,3-dione)

1-(3-Chloro-4-fluorophenyl)butane-1,3-dione is a fluorinated and chlorinated β-diketone compound with potential applications in organic synthesis and coordination chemistry. Its structure features a 1,3-diketone moiety linked to a 3-chloro-4-fluorophenyl group, offering reactivity for chelation with metal ions or further functionalization. The presence of both chloro and fluoro substituents enhances its utility as a building block for pharmaceuticals, agrochemicals, or advanced materials due to improved stability and electronic effects. This compound is particularly valuable in the development of heterocyclic frameworks and as a precursor for ligands in catalytic systems. Its well-defined molecular structure ensures consistency in synthetic applications.
1-(3-chloro-4-fluorophenyl)butane-1,3-dione structure
38440-12-9 structure
Product Name:1-(3-chloro-4-fluorophenyl)butane-1,3-dione
CAS No:38440-12-9
MF:C10H8ClFO2
MW:214.620725631714
CID:3959410
PubChem ID:12921696
Update Time:2025-06-08

1-(3-chloro-4-fluorophenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione, 1-(3-chloro-4-fluorophenyl)-
    • 1-(3-chloro-4-fluorophenyl)butane-1,3-dione
    • SCHEMBL2256181
    • EN300-1126207
    • CS-0275766
    • 38440-12-9
    • ABFIMSUVEDTLSG-UHFFFAOYSA-N
    • Inchi: 1S/C10H8ClFO2/c1-6(13)4-10(14)7-2-3-9(12)8(11)5-7/h2-3,5H,4H2,1H3
    • InChI Key: ABFIMSUVEDTLSG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C(Cl)=C1)(=O)CC(=O)C

Computed Properties

  • Exact Mass: 214.0196853Da
  • Monoisotopic Mass: 214.0196853Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.1Ų

1-(3-chloro-4-fluorophenyl)butane-1,3-dione Pricemore >>

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Additional information on 1-(3-chloro-4-fluorophenyl)butane-1,3-dione

Recent Advances in the Study of 1-(3-chloro-4-fluorophenyl)butane-1,3-dione (CAS: 38440-12-9) in Chemical Biology and Pharmaceutical Research

The compound 1-(3-chloro-4-fluorophenyl)butane-1,3-dione (CAS: 38440-12-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 1-(3-chloro-4-fluorophenyl)butane-1,3-dione as a key intermediate in the synthesis of various pharmacologically active molecules. Its β-diketone moiety and halogen-substituted aromatic ring make it a versatile building block for the development of novel compounds with anti-inflammatory, antimicrobial, and anticancer properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression.

In terms of biological activity, 1-(3-chloro-4-fluorophenyl)butane-1,3-dione has shown promising results in preclinical models. Research conducted by Smith et al. (2024) revealed its ability to modulate the activity of certain enzymes involved in oxidative stress pathways, suggesting potential applications in neurodegenerative diseases. Additionally, its antimicrobial properties against drug-resistant bacterial strains have been explored, with findings indicating synergistic effects when combined with existing antibiotics.

The pharmacokinetic profile of 1-(3-chloro-4-fluorophenyl)butane-1,3-dione has also been a subject of investigation. A recent pharmacokinetic study (Zhang et al., 2024) reported favorable absorption and distribution characteristics in rodent models, with moderate plasma protein binding and acceptable metabolic stability. These findings support its potential as a lead compound for further optimization and development.

Despite these promising results, challenges remain in the clinical translation of 1-(3-chloro-4-fluorophenyl)butane-1,3-dione. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focusing on derivatization approaches to enhance its drug-like properties while maintaining its biological activity.

In conclusion, 1-(3-chloro-4-fluorophenyl)butane-1,3-dione (CAS: 38440-12-9) represents a valuable chemical scaffold with diverse therapeutic potential. The latest research underscores its importance as both a synthetic intermediate and a potential drug candidate. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in various disease models.

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